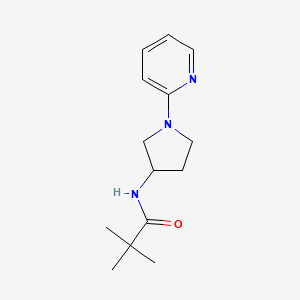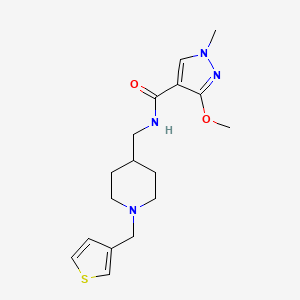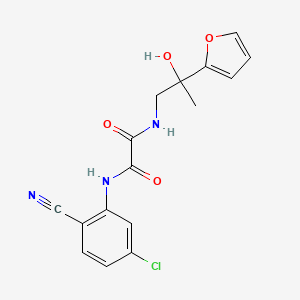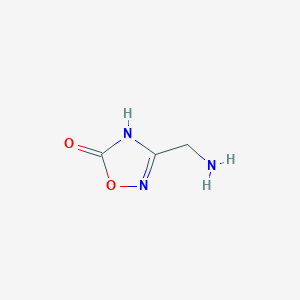
N-(1-(吡啶-2-基)吡咯烷-3-基)新戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridin-2-yl group and a pivalamide group .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, a group to which this compound belongs, has been reported in the literature. They were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The formation of N-(pyridin-2-yl)amides was achieved in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .
Chemical Reactions Analysis
The chemical reactions involving N-(pyridin-2-yl)amides have been studied. These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The formation of N-(pyridin-2-yl)amides was achieved in toluene via C–C bond cleavage promoted by I2 and TBHP .
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide, also known as 2,2-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide:
Medicinal Chemistry
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide: has shown potential in medicinal chemistry due to its structural properties. It can act as a pharmacophore, a part of a molecular structure responsible for a particular biological or pharmacological interaction. This compound’s pyridine and pyrrolidine rings are often found in molecules with significant therapeutic effects, making it a candidate for drug development .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the formation of amides. Amides are crucial in the synthesis of various organic compounds, including polymers and natural products. The compound’s structure allows for the exploration of new synthetic pathways, especially those involving C–C bond cleavage, which is a developing area in organic chemistry .
Catalysis
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide: can be used as a ligand in catalytic processes. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The compound’s ability to form stable complexes with metals makes it useful in catalysis, potentially improving the efficiency and selectivity of chemical reactions .
Material Science
In material science, this compound can be utilized in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials that can be used in various applications, such as coatings, adhesives, and nanomaterials. The compound’s stability and reactivity make it a versatile building block in material science .
Bioimaging
The compound’s photophysical properties make it suitable for bioimaging applications. Bioimaging involves the visualization of biological processes in real-time, often using fluorescent markersN-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide can be modified to enhance its fluorescence, making it a useful tool for studying cellular processes and disease mechanisms .
Pharmaceutical Development
In pharmaceutical development, this compound can be used as a scaffold for designing new drugs. Its ability to interact with various biological targets makes it a promising candidate for developing treatments for diseases such as cancer, neurological disorders, and infectious diseases. The compound’s versatility allows for the creation of a wide range of derivatives with potential therapeutic benefits .
Environmental Chemistry
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide: can be applied in environmental chemistry for the detection and removal of pollutants. Its ability to form complexes with metals can be exploited to develop sensors for detecting heavy metals and other contaminants in water and soil. Additionally, it can be used in the development of materials for environmental remediation .
Agricultural Chemistry
In agricultural chemistry, this compound can be used to develop new agrochemicals, such as pesticides and herbicides. Its structural properties allow for the design of molecules that can effectively target pests and weeds while minimizing harm to crops and the environment. The compound’s stability and reactivity make it a valuable tool in the development of sustainable agricultural solutions .
Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from α-bromoketones Unravelling the intricate photophysical behavior of 3-(pyridin-2-yl)imidates
作用机制
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to their varied medicinal applications .
Pharmacokinetics
The compound’s molecular weight of 17823 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Compounds with similar structures have shown varied medicinal applications , suggesting that this compound may also have significant biological effects.
Action Environment
It’s known that the reaction conditions for the formation of n-(pyridin-2-yl)amides were mild and metal-free , suggesting that the compound might be stable under various environmental conditions.
属性
IUPAC Name |
2,2-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-14(2,3)13(18)16-11-7-9-17(10-11)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXJXQMWRYUNJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(C1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide](/img/structure/B2365741.png)
![4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2365742.png)

![2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2365744.png)
![Dimethyl 2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2365745.png)

![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)


![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2365752.png)

![2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2365754.png)

